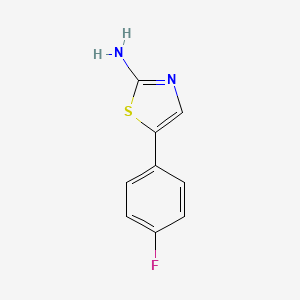

5-(4-Fluorophenyl)thiazol-2-amine

Description

Significance of Nitrogen and Sulfur Heterocycles in Medicinal Chemistry

Nitrogen and sulfur-containing heterocycles are integral to numerous bioactive molecules and approved drugs. openmedicinalchemistryjournal.combohrium.com These structures are favored in drug design due to their ability to modulate properties such as solubility, lipophilicity, and polarity, which in turn influences the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov The presence of these heteroatoms often leads to a broad spectrum of biological activities with reduced toxicity towards mammalian cells. openmedicinalchemistryjournal.comresearchgate.net Over 85% of all biologically active chemical entities contain a heterocyclic component, underscoring their central role in medicinal chemistry. nih.gov

The 1,3-Thiazole Scaffold as a Privileged Structure in Bioactive Molecules

The 1,3-thiazole ring is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. researchgate.net The thiazole (B1198619) nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom. ijper.orgsciencescholar.us This structure is found in a wide range of natural products and synthetic compounds that exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netijper.orgnih.gov The versatility of the thiazole scaffold has made it a key component in more than 18 FDA-approved drugs. nih.govfabad.org.tr

Historical Context and Evolution of Thiazole-Based Therapeutics

The foundational work in thiazole chemistry was laid by Hantzsch and Hofmann. ijper.org Since then, the field has expanded significantly, with numerous synthetic methods developed to create a vast library of thiazole derivatives. ijper.org Early thiazole-containing drugs like sulfathiazole (B1682510) (an antimicrobial) and penicillin (an antibiotic) demonstrated the therapeutic potential of this scaffold. ijper.org Over the years, the applications of thiazole-based drugs have broadened to include treatments for a variety of conditions, with drugs such as the antidepressant pramipexole, the antiretroviral ritonavir, and the anti-inflammatory meloxicam (B1676189) becoming staples in modern medicine. ijper.org

Overview of 5-(4-Fluorophenyl)thiazol-2-amine within the Broader Thiazole Chemical Space

This compound is a specific thiazole derivative that has emerged as a significant building block in the synthesis of new potential therapeutic agents. The presence of a 4-fluorophenyl group at the 5-position of the thiazole ring is a key structural feature. This substitution can influence the compound's electronic properties and its interactions with biological targets. Research has shown that derivatives of this compound exhibit a range of biological activities, making it a compound of considerable interest in the ongoing quest for novel and more effective drugs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTLZJKSBUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501277 | |

| Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-50-5 | |

| Record name | 5-(4-Fluorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorophenyl Thiazol 2 Amine and Its Analogues

Classical and Contemporary Approaches to Thiazole-2-amine Synthesis

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of heterocyclic chemistry, with several key methods being continually refined for efficiency and broader applicability.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely used methods for constructing the thiazole ring. synarchive.com The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com For the synthesis of 2-aminothiazoles specifically, thiourea (B124793) is employed as the thioamide component. nih.gov The reaction mechanism proceeds via nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Modern adaptations have sought to improve the Hantzsch reaction's efficiency and environmental footprint. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. nih.gov Furthermore, one-pot, multi-component versions have been developed, which combine reactants in a single step, sometimes with the aid of a reusable catalyst like silica-supported tungstosilicic acid, to generate complex thiazole derivatives. mdpi.com Solvent-free conditions have also been successfully applied, offering a greener alternative to traditional solvent-based procedures. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing versatile strategies for synthesizing and functionalizing the thiazole core. The Suzuki-Miyaura coupling, in particular, is exceptionally useful for introducing aryl substituents, such as the 4-fluorophenyl group, at specific positions on the thiazole ring. semanticscholar.org

A common strategy for synthesizing 5-arylthiazol-2-amines involves the Suzuki coupling of a 5-halothiazole derivative, such as 2-amino-5-bromothiazole, with a corresponding arylboronic acid. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a base. This approach allows for the late-stage introduction of the aryl group, which is advantageous for building libraries of compounds with diverse aryl substituents. nih.gov The robustness of this method is demonstrated by its successful application even with deactivated heterocyclic halides. semanticscholar.org The choice of palladium source, ligands, and reaction conditions can be optimized to control the reaction's outcome, for instance, to achieve selective mono- or diarylation on di-halogenated substrates. nih.gov

Cyclocondensation reactions encompass a broad class of annulation processes where a ring system is formed from one or more acyclic precursors. The Hantzsch synthesis is a primary example of a cyclocondensation reaction used for thiazole formation. nih.gov However, other related strategies are also employed.

One such approach involves a domino reaction where propargyl bromides react with thioureas under microwave irradiation to yield 2-aminothiazoles in a rapid and high-yielding fashion. organic-chemistry.org Another method utilizes a one-pot reaction of a ketone, such as acetophenone, with thiourea in the presence of an N-halo reagent like trichloroisocyanuric acid (TCCA). rsc.org The TCCA acts as an in-situ halogenating agent for the ketone, generating the α-haloketone intermediate required for the subsequent condensation with thiourea. rsc.org These varied cyclocondensation methods provide flexible entry points to the 2-aminothiazole scaffold from different starting materials.

Targeted Synthesis of 5-(4-Fluorophenyl)thiazol-2-amine Core Structure

The direct synthesis of the this compound core structure can be efficiently achieved using the foundational reactions described previously. Two primary and highly effective routes are prominent in the literature.

Hantzsch Synthesis Route : This approach involves the direct condensation of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea . The reaction is typically carried out by refluxing the reactants in a solvent like ethanol. The α-haloketone provides the C4 and C5 atoms and the attached fluorophenyl group, while thiourea provides the sulfur atom, the C2 atom, and the 2-amino group, directly assembling the target molecule.

Suzuki-Miyaura Coupling Route : This strategy builds the molecule by forming the C5-aryl bond at a later stage. The synthesis begins with a pre-formed thiazole ring, specifically 2-amino-5-bromothiazole . This intermediate is then subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction with 4-fluorophenylboronic acid . nih.gov This method is particularly valuable for creating analogues, as a common brominated intermediate can be coupled with a wide variety of boronic acids to generate a library of 5-arylthiazol-2-amines.

Strategies for Functionalization and Derivatization at Various Positions

The this compound scaffold contains several positions amenable to further chemical modification, allowing for the synthesis of a diverse range of derivatives. The exocyclic amino group at the C2-position is a particularly common site for functionalization.

The amino group of the thiazole-2-amine core is a versatile handle for introducing a wide array of functional groups, significantly influencing the molecule's properties. nih.gov

N-Acylation : This is a straightforward and common modification where the 2-amino group is converted to an amide. This is readily achieved by reacting the parent amine with various acylating agents, such as acid chlorides or anhydrides, often in the presence of a base. nih.govnih.gov This strategy allows for the introduction of aliphatic, aromatic, and heterocyclic acyl groups.

N-Alkylation and N-Arylation : The nitrogen atom can also be substituted with alkyl or aryl groups. A two-step approach involves first reacting the 2-aminothiazole with chloroacetyl chloride to yield a reactive N-chloroacetyl intermediate. This intermediate can then undergo nucleophilic substitution with various amines, such as substituted piperazines, to afford N-substituted derivatives. nih.gov For direct N-arylation, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed, which couples the 2-amino group with an aryl halide using a palladium catalyst and specialized phosphine (B1218219) ligands. nih.gov

Formation of Other C-N Bonds : The 2-amino group can also react with other electrophilic partners. For instance, it can participate in condensation reactions with other heterocyclic systems, such as reacting with 2-chloropyrimidine (B141910) derivatives to yield N-(pyrimidin-4-yl)thiazol-2-amines, linking two distinct heterocyclic rings. acs.org The amine can also be protected, for example as a carbamate, to facilitate selective reactions elsewhere on the molecule before being deprotected. mdpi.com

Modifications on the 4- and 5-Positions of the Thiazole Ring

The structural framework of 2-aminothiazoles provides a versatile scaffold for chemical modification, particularly at the C4 and C5 positions of the heterocyclic ring. These positions are readily altered by selecting appropriate starting materials in classic synthetic routes, such as the Hantzsch thiazole synthesis. This reaction, a cornerstone in thiazole chemistry, typically involves the condensation of an α-haloketone with a thiourea or thioamide. The substituents on the α-haloketone directly translate to the C4 and C5 substituents of the resulting thiazole ring.

For the synthesis of 4,5-disubstituted 2-aminothiazoles, the reaction of a substituted α-haloketone with thiourea is a common and effective strategy. For instance, the synthesis of 4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-amine (B2489880) is achieved by refluxing 2-bromo-1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one with thiourea in ethanol. mdpi.com This approach allows for the introduction of a wide array of aryl, alkyl, or other functional groups at both positions by varying the structure of the α-haloketone precursor. Research has demonstrated the synthesis of numerous 2-amino-4,5-diarylthiazole derivatives by introducing different substitutions at these positions. mdpi.com

Further modifications can be achieved through multi-step synthetic sequences. For example, tert-propargyl alcohols can serve as precursors to highly substituted thiazoles. The reaction of (E)-3-(4-chlorophenyl)-1,5-diphenylpent-1-en-4-yn-3-ol with thiobenzamide, catalyzed by Ca(OTf)₂, yields a fully conjugated thiazole with distinct substituents at the C4 and C5 positions. acs.org This highlights how the choice of both the three-carbon component and the thioamide dictates the final substitution pattern on the thiazole core.

The table below illustrates examples of substitutions at the 4- and 5-positions of the 2-aminothiazole ring, showcasing the chemical diversity achievable.

| C4-Substituent | C5-Substituent | Precursors | Synthetic Approach |

| 4-Methyl | Phenyl | 1-Phenyl-1-chloroacetone, Thiourea | Hantzsch Synthesis |

| 4-(3,4-Dimethoxyphenyl) | Phenyl | 2-Bromo-1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one, Thiourea | Hantzsch Synthesis mdpi.com |

| 4-Methyl | (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-2,3-dihydrothiazol-4-yl | N-benzyl-2-(2,4-dinitrophenyl)hydrazinecarbothioamide, Chloroacetone | Condensation Reaction nih.gov |

| (E)-1,5-Diphenyl-3-(p-tolyl)pent-1-en-4-yn-3-ol derived group | Phenyl | (E)-1,5-Diphenyl-3-(p-tolyl)pent-1-en-4-yn-3-ol, Thiobenzamide | Calcium-catalyzed cyclization acs.org |

| 4-Methyl-2-(methylamino)thiazol-5-yl derived group | 5-chloro-2-((3-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl | 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one, 1-(3-(4-methylpiperazin-1-yl)phenyl)guanidine | Microwave-assisted cyclocondensation cardiff.ac.uk |

Diversification of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group at the C5 position of the thiazole ring is a key structural feature, but its replacement with other substituted aryl moieties can be crucial for modulating the compound's properties. This diversification is typically achieved by starting with a different α-haloketone or an equivalent precursor bearing the desired substituted phenyl ring.

The synthesis of a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, while concerning a different heterocycle, provides a relevant parallel for the diversification of the aryl substituent. rasayanjournal.co.in In this work, various 4-substituted benzoyl thiosemicarbazides were cyclized to yield thiadiazoles with chloro, fluoro, and methoxy (B1213986) groups on the phenyl ring. rasayanjournal.co.in This principle is directly applicable to thiazole synthesis, where 4-substituted phenacyl halides can be used in the Hantzsch reaction to install a variety of 4-substituted phenyl groups at the C5 position of the thiazole.

Similarly, the synthesis of pyrazoline–thiazole hybrids demonstrates the incorporation of diverse aryl groups. mdpi.com Chalcones, derived from substituted benzaldehydes, serve as precursors. For example, reacting 1-(4-tolyl)ethan-1-one or 1-(4-methoxyphenyl)ethan-1-one with 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde (B1356447) produces chalcones that are further converted into thiazole-containing hybrids. mdpi.com This illustrates a strategy where the desired aryl group (e.g., tolyl or methoxyphenyl) is introduced early in the synthetic sequence.

The following table presents examples of different substituents that can replace the 4-fluorophenyl group, based on synthetic routes for analogous heterocyclic compounds.

| Original Substituent | Replacement Substituent | Relevant Synthetic Precursor | Rationale/Application |

| 4-Fluorophenyl | 4-Chlorophenyl | 2-Bromo-1-(4-chlorophenyl)ethanone | Halogen substitution modification |

| 4-Fluorophenyl | 4-Methoxyphenyl | 2-Bromo-1-(4-methoxyphenyl)ethanone | Introduction of an electron-donating group mdpi.com |

| 4-Fluorophenyl | 4-Tolyl | 2-Bromo-1-(p-tolyl)ethanone | Introduction of a lipophilic methyl group mdpi.com |

| 4-Fluorophenyl | 4-Hydroxyphenyl | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Introduction of a hydrogen-bond donor |

| 4-Fluorophenyl | 4-Nitrophenyl | 2-Bromo-1-(4-nitrophenyl)ethanone | Introduction of a strong electron-withdrawing group |

Green Chemistry and Sustainable Synthetic Routes for Thiazole Derivatives

In recent years, significant efforts have been directed towards developing environmentally benign synthetic methods for thiazole derivatives to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netnih.govbepls.com These green chemistry approaches are applicable to the synthesis of this compound and its analogues.

Key green synthetic techniques include:

Microwave Irradiation: This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The rapid synthesis of hydrazinyl thiazoles has been achieved efficiently using microwave assistance. bepls.com

Ultrasonic-Mediated Synthesis: The use of ultrasound provides mechanical energy to the reaction mixture, enhancing reaction rates and yields under mild conditions. bepls.com The synthesis of novel thiazole derivatives has been successfully performed using ultrasonic irradiation in the presence of a biocatalyst. nih.govmdpi.com

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) are increasingly being used. bepls.com For example, 2-aminothiazoles have been synthesized in high yields using PEG-400 at 100 °C, avoiding more hazardous solvents. bepls.com The use of a mixture of L-proline and ethylene (B1197577) glycol as an eco-friendly medium has also been reported for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

Catalyst-Free and Biocatalyst-Based Methods: The development of catalyst-free reactions or the use of recyclable, non-toxic biocatalysts represents a significant advancement. bepls.com Chitosan-based biocatalysts, for example, have been employed for the efficient synthesis of thiazoles, offering advantages like biodegradability, low cost, and reusability. nih.govmdpi.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more starting materials in a single pot to form the final product, which improves atom economy and reduces waste by eliminating the need to isolate intermediates. researchgate.net

The table below summarizes various green synthetic approaches for thiazole derivatives.

| Green Approach | Description | Advantages | Reference Example |

| Microwave Irradiation | Use of microwave energy to heat the reaction. | Reduced reaction time, higher yields, fewer by-products. | Rapid synthesis of hydrazinyl thiazoles. bepls.com |

| Ultrasonic Irradiation | Application of high-frequency sound waves. | Enhanced reaction rates, milder conditions, high yields. | Synthesis of thiazoles using a cross-linked chitosan (B1678972) hydrogel biocatalyst. mdpi.com |

| Green Solvents | Use of environmentally benign solvents like water or PEG. | Reduced toxicity and environmental impact. | Synthesis of 2-aminothiazoles in PEG-400. bepls.com |

| Deep Eutectic Solvents (DES) | Use of a mixture of substances with a low melting point as a solvent. | Biodegradable, low cost, safe. | Synthesis of thiazolo[5,4-d]thiazoles in an L-proline–ethylene glycol mixture. mdpi.com |

| Biocatalysis | Use of natural catalysts like enzymes or chitosan. | Biodegradable, reusable, non-toxic, high efficiency. | Use of a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel. mdpi.com |

These sustainable methodologies are pivotal in modern synthetic chemistry, offering pathways to produce valuable thiazole compounds while adhering to the principles of green chemistry. nih.gov

Advanced Medicinal Chemistry and Biological Activity Profiling of 5 4 Fluorophenyl Thiazol 2 Amine Derivatives

Investigations into Anticancer Efficacy

Derivatives of 5-(4-fluorophenyl)thiazol-2-amine have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have spanned various aspects of cancer biology, from the inhibition of key enzymes to the modulation of cellular pathways and antiproliferative effects against specific cancer cell lines.

Inhibition of Kinase Targets

The anticancer activity of these derivatives is often linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Fibroblast Growth Factor Receptor 1 (FGFR1): Certain derivatives have shown potent inhibitory effects on FGFR1, a key player in tumor angiogenesis and cell proliferation. researchgate.net For instance, some naphthoquinone-triazole derivatives incorporating this scaffold were identified as active FGFR1 inhibitors with IC50 values ranging from 0.33 to 3.13 nM, surpassing the potency of the known inhibitor AZD4547. researchgate.net

Cyclin-Dependent Kinases (CDKs): A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly potent pan-CDK inhibitors, particularly targeting CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range. nih.govacs.org One highly selective compound, 12u, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2. nih.govacs.org This inhibition of CDK9 is significant as it can lead to the downregulation of anti-apoptotic proteins, a key mechanism for inducing cancer cell death. nih.govacs.orgnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a critical mediator of angiogenesis, is another important mechanism of action for these compounds. nih.gov Thiazole (B1198619) derivatives have been designed as VEGFR-2 inhibitors, with some showing IC50 values comparable to the established drug sorafenib. nih.govmdpi.comresearchgate.net For example, a 4-chlorophenylthiazolyl derivative displayed an IC50 value of 1.21 μM against VEGFR-2. mdpi.com

p38α Mitogen-Activated Protein Kinase: While not as extensively documented in the provided context, the broader class of thiazole derivatives has been explored for inhibition of various kinases, and p38α remains a plausible target for future investigations given its role in cancer-related inflammation and cell stress responses.

Modulation of Cellular Proliferation and Apoptotic Pathways

Beyond direct kinase inhibition, derivatives of this compound exert their anticancer effects by influencing fundamental cellular processes like proliferation and apoptosis.

Induction of Apoptosis: Many derivatives have been shown to trigger programmed cell death in cancer cells. For example, the CDK9 inhibitor 12u reduces the levels of the anti-apoptotic protein Mcl-1, leading to apoptosis in human cancer cell lines. nih.govacs.org Similarly, another derivative, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236), was found to increase caspase-3 activity, a key executioner enzyme in apoptosis, in various cancer cell lines. nih.gov Some thiazole derivatives have also been shown to induce both early and late-stage apoptosis. mdpi.com

Cell Cycle Arrest: The inhibition of CDKs by these compounds directly impacts the cell cycle. For instance, some derivatives cause cell cycle arrest at the G1/S or G2/M phases, preventing cancer cells from progressing through the division cycle. mdpi.comnih.gov A 4-chlorophenylthiazolyl derivative was found to induce both G1 and G2/M phase arrest in breast cancer cells. researchgate.net

Antiproliferative Activity in Specific Cancer Cell Lines

The anticancer potential of these derivatives has been demonstrated across a range of human cancer cell lines, highlighting their broad applicability.

| Cell Line | Cancer Type | Derivative Type | Key Findings |

| HCT-116 | Colon Adenocarcinoma | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Highly effective antiproliferative agents with GI50 values as low as 40 nM. nih.govacs.org |

| A549 | Lung Carcinoma | 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) | Decreased cell metabolism and proliferation. nih.gov |

| SH-SY5Y | Neuroblastoma | 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) | Increased caspase-3 activity, indicating apoptosis. nih.gov |

| C6 | Glioma | 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Exhibited cytotoxic effects at a concentration of 25 μM. nih.gov |

| TE671 | Medulloblastoma/Rhabdomyosarcoma | 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Showed cytotoxic effects at a concentration of 10 μM. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Pyridine-thiazole derivatives | Revealed promising anticancer activity with IC50 values in the range of 5.36–8.76 μM. researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Pyridine-thiazole derivatives | Showed promising anticancer activity with IC50 values in the range of 5.36–8.76 μM. researchgate.net |

| HeLa | Cervical Adenocarcinoma | Imidazolone derivatives | A derivative with thiophene (B33073) and pyridyl groups showed high activity with an IC50 value of 18.6 ± 2.3 µM. researcher.life |

| Caco-2 | Colorectal Adenocarcinoma | 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one (Les-236) | Increased caspase-3 activity and lactate (B86563) dehydrogenase release. nih.govmdpi.com |

Importin-β1 (KPNB1) Inhibition and its Anticancer Implications

A novel and significant finding is the identification of importin-β1 (KPNB1) as a cellular target for some aminothiazole derivatives. nih.govdntb.gov.ua KPNB1 is a nuclear transport receptor that is often overexpressed in various cancer cells and plays a role in cell proliferation. nih.gov

An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was found to have a strong binding affinity for KPNB1 (Kd: ~20 nM). nih.gov

Inhibition of KPNB1 by this compound was confirmed to disrupt the importin pathway. nih.gov

Since siRNA-induced inhibition of KPNB1 leads to significant cancer cell proliferation inhibition without affecting non-cancerous cells, these derivatives represent a promising new class of KPNB1-targeted anticancer agents. nih.govdntb.gov.ua

Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity, particularly against a range of bacterial pathogens.

Antibacterial Spectrum and Efficacy

These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing promising results against drug-resistant strains.

Gram-Positive Bacteria:

Staphylococcus aureus : Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have shown good inhibitory effects against S. aureus, with MIC values of 20–28 μg/mL. nih.gov Some quinoxaline-based derivatives also exhibited good to moderate activity against S. aureus with MICs of 4–16 μg/mL. nih.gov

Bacillus subtilis : The same fluorinated and chlorinated thiadiazole derivatives were also effective against B. subtilis with similar MIC values. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA): Quinoxaline derivatives have shown activity against MRSA with MICs of 8–32 μg/mL. nih.gov

Micrococcus luteus : While not extensively detailed, the broad screening of thiazole derivatives often includes this organism as a representative Gram-positive bacterium.

Gram-Negative Bacteria:

Escherichia coli : Some 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated inhibitory effects against E. coli. nih.gov Quinoxaline derivatives also showed activity with MICs of 4–32 μg/mL. nih.gov

Pseudomonas aeruginosa : Similar to E. coli, some thiadiazole derivatives have shown activity against this opportunistic pathogen. nih.gov

Mycobacterium tuberculosis : Thiazolidine (B150603) derivatives have been recognized for their potential antituberculosis activity, suggesting that the this compound scaffold could be a valuable starting point for the development of new anti-mycobacterial agents. nih.gov

Antifungal Spectrum and Efficacy (e.g., against Aspergillus niger, Candida albicans, Phytophthora capsici)

Derivatives of this compound have demonstrated a notable spectrum of antifungal activity. Research has particularly focused on their efficacy against clinically and agriculturally significant fungal species, including Candida albicans and Aspergillus niger.

A series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their in vitro activity against five strains of Candida albicans, including one fluconazole (B54011) (FLC)-sensitive strain and four FLC-resistant species. nih.gov Among the synthesized compounds, some exhibited moderate activity. nih.gov Notably, the demethylation of a moderately active derivative yielded a compound with significant anti-Candida albicans activity, showing a Minimum Inhibitory Concentration (MIC₈₀) of 9 μM, which is comparable to the standard antifungal drug fluconazole. nih.gov

Further studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects against both reference and clinical isolates of C. albicans. nih.gov The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.008 to 7.81 µg/mL, with Minimum Fungicidal Concentration (MFC) values being 2- to 4-fold higher. nih.gov This activity was found to be comparable and, in some cases, superior to the standard drug nystatin. nih.gov Other research has also highlighted thiazolidine derivatives as effective against Gram-positive bacteria and yeasts, with MIC values against Candida species being noteworthy. nih.gov

Against Aspergillus niger, certain phenolic Mannich bases incorporating a thiazole structure have shown inhibitory effects, with MIC values reported in the range of 1.56-3.12 µg/mL. researchgate.net

In the context of phytopathogenic fungi, which includes species like Phytophthora capsici, derivatives of related heterocyclic structures such as fluorinated pyrazole (B372694) aldehydes have been evaluated. While these specific derivatives showed moderate activity against Sclerotinia sclerotiorum and F. culmorum, their efficacy underscores the potential of related heterocyclic compounds in agricultural applications. mdpi.com

**Table 1: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***

| Compound Type | Strain(s) | MIC Value | Reference |

|---|---|---|---|

| Trisubstituted 2-amino-4,5-diarylthiazole derivative | C. albicans | MIC₈₀ = 9 μM | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (reference and clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Yeasts (including Candida) | 2 to 16 µg/mL | nih.gov |

Exploration of Mechanisms of Antimicrobial Action

Investigations into the antifungal mechanism of thiazole derivatives have begun to elucidate their cellular targets. For a series of 2-amino-4,5-diarylthiazole derivatives active against Candida albicans, molecular docking studies were performed to understand their mode of action. nih.gov The most active compound was docked against several potential fungal target proteins, including glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This suggests that the antifungal activity may stem from the inhibition of one or more of these crucial cellular components. nih.gov Specifically, Yck2, a member of the casein kinase 1 (CK1) family, has been confirmed as a molecular target for some thiazole compounds. nih.gov

Further studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives examined their mechanism of action on the fungal cell, indicating that these compounds exert a direct effect on the cellular integrity of C. albicans. nih.gov The research confirmed that the growth of Candida species was inhibited at concentrations that were non-cytotoxic to mammalian cells. nih.gov

Enzyme Inhibition Profiling

Thiazole-based compounds, including derivatives of this compound, have been extensively profiled for their inhibitory activity against various enzymes, revealing their potential as modulators of key biological pathways.

Carbonic Anhydrase (hCA I and II) Inhibitory Potency

Derivatives of 2-aminothiazole (B372263) have shown significant inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II, which are cytosolic enzymes involved in numerous physiological processes.

In one study, new hybrid thiazolyl-pyrazoline derivatives demonstrated potent inhibition of hCA I and hCA II at the nanomolar level. nih.gov The inhibition constants (Kᵢ) were in the ranges of 13.35–63.79 nM for hCA I and 7.01–115.80 nM for hCA II. nih.gov Certain derivatives, such as 1-[4-(4-Cyanophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline, were identified as highly potent inhibitors, surpassing the standard drug acetazolamide. nih.gov

Another study investigating various 2-amino thiazole derivatives found that 2-amino-4-(4-chlorophenyl)thiazole was a particularly effective inhibitor of hCA I, with a Kᵢ value of 0.008 µM. nih.gov The 2-amino-4-(4-bromophenyl)thiazole (B182969) compound showed the best inhibition against hCA II, with a Kᵢ of 0.124 µM. nih.gov Further research on N-substituted 4-phenyl-2-aminothiazole derivatives also reported strong inhibitory activity, with Kᵢ values ranging from 46.85 to 587.53 nM for hCA I and 35.01 to 578.06 nM for hCA II. nih.gov

Table 2: Carbonic Anhydrase (hCA I & II) Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | Kᵢ Value Range | Potent Examples | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline hybrids | hCA I | 13.35-63.79 nM | 1-[4-(4-Cyanophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline | nih.gov |

| hCA II | 7.01-115.80 nM | 1-(4-phenylthiazol-2-yl)-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline | nih.gov | |

| 2-Amino thiazole derivatives | hCA I | - | 2-amino-4-(4-chlorophenyl)thiazole (Kᵢ = 0.008 µM) | nih.gov |

| hCA II | - | 2-amino-4-(4-bromophenyl)thiazole (Kᵢ = 0.124 µM) | nih.gov | |

| N-substituted 4-phenyl-2-aminothiazoles | hCA I | 46.85-587.53 nM | - | nih.gov |

| hCA II | 35.01-578.06 nM | - | nih.gov |

Cholinesterase (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)) Modulation

The potential of this compound derivatives as cholinesterase inhibitors has been a significant area of investigation, particularly for their relevance to neurodegenerative diseases like Alzheimer's.

A series of thiazole-piperazine hybrids were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Most of the tested compounds displayed greater inhibitory activity against AChE than BChE, with some derivatives showing more than 50% inhibition of AChE at a 10⁻⁴ M concentration. nih.gov Similarly, hybrid thiazolyl-pyrazoline derivatives were found to be potent AChE inhibitors, with Kᵢ values in the range of 17.89–48.05 nM. nih.gov Specific compounds, such as 1-[4-(4-chlorophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline, were identified as highly effective, showing superior potency to the standard drug tacrine. nih.gov

Research on a broader range of 2-amino thiazole derivatives also confirmed their inhibitory potential. nih.gov The 2-amino-4-(4-bromophenyl)thiazole derivative was the most potent inhibitor against both AChE (Kᵢ = 0.129 µM) and BChE (Kᵢ = 0.083 µM). nih.gov

Table 3: Cholinesterase (AChE & BChE) Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | Kᵢ / IC₅₀ Value Range | Potent Examples | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazoline hybrids | AChE | Kᵢ: 17.89-48.05 nM | 1-[4-(4-chlorophenyl)thiazol-2-yl]-3-(4-piperidinophenyl)-5-(4-fluorophenyl)-2-pyrazoline | nih.gov |

| Thiazole-piperazine hybrids | AChE | >50% inhibition at 10⁻⁴ M | Compounds 3a, 3c, 3i | nih.gov |

| 2-Amino thiazole derivatives | AChE | - | 2-amino-4-(4-bromophenyl)thiazole (Kᵢ = 0.129 µM) | nih.gov |

| BChE | - | 2-amino-4-(4-bromophenyl)thiazole (Kᵢ = 0.083 µM) | nih.gov | |

| N-substituted 4-phenyl-2-aminothiazoles | AChE | Kᵢ: 19.58-226.18 nM | - | nih.gov |

Other Relevant Metabolic Enzyme Targets

Beyond carbonic anhydrases and cholinesterases, thiazole derivatives have been shown to inhibit other significant metabolic enzymes.

One area of interest is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their activity against 11β-HSD isoforms. mdpi.com Most of these compounds exhibited over 50% inhibition of 11β-HSD1 at a concentration of 10 µM, with the most active derivative showing 82.82% inhibition. mdpi.com

In the field of oncology, thiazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines were designed to target CDK9, a key regulator of transcription. acs.org One of the most selective compounds inhibits CDK9 with an IC₅₀ of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to CDK2. acs.org Other research has identified acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds as highly active Hec1/Nek2 inhibitors, and N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was noted for its potent inhibitory effect on Karyopherin-β1 (KPNB1), both being targets in cancer therapy. mdpi.com

Anti-inflammatory Potential and Mechanisms of Action

Thiazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

A study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found them to be potent and selective inhibitors of COX-2. nih.govnih.gov The IC₅₀ values for COX-2 inhibition were in the range of 0.76–9.01 μM, which is comparable to the standard drug celecoxib (B62257) (IC₅₀ 0.05 μM). nih.gov Certain compounds showed high selectivity for COX-2 over COX-1, with selectivity indices reaching up to 124. nih.gov These derivatives also inhibited the 5-LOX enzyme, with IC₅₀ values ranging from 23.08 to 98.26 μM. nih.govfrontiersin.org

The mechanism of action for the most potent anti-inflammatory compounds was further investigated using various phlogistic agents. nih.gov The results indicated that the compounds' effects might be linked to the suppression of mediators released by mast cells and the inhibition of pathways involving prostaglandins (B1171923) and leukotrienes. nih.gov The anti-inflammatory action is largely attributed to the halting of prostaglandin (B15479496) synthesis through the inhibition of COX enzymes. nih.gov

Table 4: Anti-inflammatory Enzyme Inhibition by Thiazole Derivatives

| Compound Series | Target Enzyme | IC₅₀ Value Range | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1 | 25.81-39.64 µM (for leading inhibitors) | - | nih.govfrontiersin.org |

| COX-2 | 0.76-9.01 µM | Up to 124 | nih.gov | |

| 5-LOX | 23.08-98.26 µM | - | nih.govfrontiersin.org |

Antitubercular Research Endeavors

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of novel and effective therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in the quest for new antitubercular drugs.

Research has shown that modifications on the thiazole ring can significantly influence the antitubercular potency of these compounds. For instance, the introduction of a 5-nitro group into the thiazole ring of certain derivatives led to a marked improvement in their activity against Mycobacterium tuberculosis (Mtb). mdpi.com Several of these 5-nitrothiazole (B1205993) analogs exhibited potent antitubercular effects, with MIC90 values below 0.24 µM. mdpi.com In another study, 2-arylthiazolidin-4-one-thiazole hybrids demonstrated potent activity against M. tuberculosis. mdpi.com

Furthermore, the synthesis of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases has yielded compounds with notable anti-TB activity. nih.gov The parent compound was found to be active against both H37Rv and multidrug-resistant (MDR) strains of Mtb at concentrations of 5.5 and 11 µg/mL, respectively. nih.gov This highlights the potential of incorporating the 4-fluorophenyl moiety into various heterocyclic systems to develop effective antitubercular agents.

Additionally, studies on 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives have shown moderate in vitro antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov

Table 1: Antitubercular Activity of Selected Thiazole Derivatives

| Compound Type | Target/Strain | Activity | Reference |

| 5-Arylidenethiazolidin-4-one with 5-nitrothiazole moiety | M. tuberculosis | MIC90 < 0.24 µM for most potent compounds | mdpi.com |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv & MDR strains | MICs of 5.5 and 11 µg/mL, respectively | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives | M. tuberculosis H37Rv | Moderate activity at MIC of 10 µg/ml | nih.gov |

Neuroprotective Activity and Related Biological Targets

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing compounds that can protect neurons from damage. Derivatives of this compound have shown promise in this area.

One area of investigation is the modulation of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs), which are crucial for synaptic plasticity. mdpi.com Thiazole-carboxamide derivatives have been shown to be potent inhibitors of AMPAR-mediated currents, suggesting their potential as neuroprotective agents by preventing excitotoxicity. mdpi.com

Another target for neuroprotection is the inhibition of enzymes involved in neuroinflammation and oxidative stress. Research on 4-(4-chlorophenyl)thiazol-2-amines has identified compounds that act as dual inhibitors of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO). doi.org The most potent of these compounds exhibited an IC50 value of 79.79 µM for DNase I inhibition and nanomolar IC50 values for 5-LO inhibition. doi.org This dual inhibition is significant as both enzymes are implicated in the pathology of neurodegenerative diseases.

Table 2: Neuroprotective Activity of Thiazole Derivatives

| Compound Class | Target | Key Findings | Reference |

| Thiazole-carboxamides | AMPA Receptors | Potent inhibition of AMPAR-mediated currents | mdpi.com |

| 4-(4-chlorophenyl)thiazol-2-amines | DNase I and 5-LO | Dual inhibition with IC50 for DNase I at 79.79 µM and nanomolar IC50 for 5-LO | doi.org |

Investigation of Other Pharmacological Activities

The versatile scaffold of this compound has been explored for a multitude of other pharmacological effects, including antidiabetic, antiviral, antihypertensive, antiallergic, analgesic, and antioxidant activities.

Antidiabetic Activity: A novel series of fluorophenyl-based thiazoles has been synthesized and evaluated for their antidiabetic potential. nih.gov One analog demonstrated potent α-amylase inhibition with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose. nih.govacs.org Several other derivatives showed excellent antiglycation potential. nih.gov The presence of the 4-fluorophenyl group on the thiazole ring was suggested to enhance the antiglycation activity. nih.gov Other thiazole derivatives, such as morpholinothiazolyl-2,4-thiazolidinediones, have also been investigated for their insulin-releasing and glucose uptake activities. nih.govscilit.com

Antiviral Activity: Researchers have synthesized novel aminothiazole derivatives and tested them for antiviral properties. ktu.edu One compound with a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant activity against the influenza A virus. ktu.edu Another study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that some derivatives possessed anti-tobacco mosaic virus activity. nih.govresearchgate.net

Antihypertensive Activity: Thiazole derivatives have been investigated for their potential to lower blood pressure. clockss.orgnih.gov A series of thiazole derivatives bearing a pyrazole moiety exhibited good antihypertensive α-blocking activity. clockss.orgresearchgate.net Additionally, a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov

Antiallergic Activity: The 2-aminothiazole scaffold is a known structural unit in compounds with antiallergic properties. mdpi.com While specific studies focusing solely on the antiallergic activity of this compound derivatives are less common, the general activity of the aminothiazole class suggests potential in this area.

Analgesic Activity: Several studies have reported the analgesic properties of thiazole derivatives. nih.govnih.govfrontiersin.org A series of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles were synthesized, and some compounds exhibited excellent analgesic activity. nih.gov More recently, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and shown to possess significant analgesic effects in animal models. nih.govfrontiersin.org

Antioxidant Activity: The antioxidant potential of thiazole derivatives has been a subject of interest. mdpi.commdpi.com A study on novel aminothiazole derivatives showed that a compound bearing a 4-fluorophenyl substituent on the thiazole ring possessed a very high DPPH radical-scavenging ability (83.63%). ktu.edumdpi.com Another study on fluorinated hydrazinylthiazole derivatives also evaluated their antioxidant potential. nih.gov

Table 3: Overview of Other Pharmacological Activities

| Activity | Compound Class | Key Findings | Reference |

| Antidiabetic | Fluorophenyl-based thiazoles | Potent α-amylase inhibition (IC50 = 5.14 ± 0.03 μM) and excellent antiglycation potential. | nih.govacs.org |

| Antiviral | Aminothiazoles with 4-trifluoromethylphenyl substituent | Significant activity against influenza A virus. | ktu.edu |

| Antihypertensive | Thiazole derivatives with a pyrazole moiety | Good antihypertensive α-blocking activity. | clockss.orgresearchgate.net |

| Analgesic | 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles | Excellent analgesic activity for some derivatives. | nih.gov |

| Antioxidant | Aminothiazole with 4-fluorophenyl substituent | High DPPH radical-scavenging ability (83.63%). | ktu.edumdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 4 Fluorophenyl Thiazol 2 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

Role of the Fluorophenyl Group on Potency and Selectivity

The presence of the 4-fluorophenyl group at the 5-position of the thiazole (B1198619) ring is a critical determinant of the biological activity of these derivatives. The fluorine atom, with its high electronegativity and small size, can significantly modulate the electronic properties and lipophilicity of the molecule. This, in turn, affects how the compound interacts with its biological target and its ability to cross cell membranes. ontosight.ai

For instance, in a series of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide derivatives, the 4-fluorophenyl moiety was found to be crucial for potent inhibitory effects on KPNB1, a protein involved in cancer. nih.gov The substitution of the phenyl ring with fluorine can enhance binding affinity to target proteins and improve metabolic stability. In some cases, the position of the fluorine atom is also critical. For example, moving the fluorine from the para to the meta or ortho position can lead to a significant change in activity, highlighting the precise structural requirements for optimal target engagement.

Influence of Substitutions on the Thiazole Ring (e.g., C4 and C5 positions)

Modifications at the C4 and C5 positions of the thiazole ring have been shown to be pivotal in dictating the biological outcomes of 5-(4-Fluorophenyl)thiazol-2-amine analogs. The introduction of various substituents at these positions can alter the steric and electronic properties of the molecule, thereby influencing its interaction with target proteins.

For example, a study on 2-amino-5-arylazothiazole derivatives revealed that electrophilic diazo coupling reactions proceed at the C5 position of the 2-amino-4-phenylthiazole (B127512) nucleus, indicating its reactivity and importance for derivatization. mdpi.com In another study, the synthesis of 2-aminothiazole (B372263) derivatives with a range of substituents at the 2-, 4-, and 5-positions was undertaken to evaluate their antimycobacterial potential. researchgate.net The results demonstrated that substitutions at these positions significantly impacted the antimycobacterial activity, with certain groups leading to enhanced potency. researchgate.net The nature of the substituent at the C4 position can also be critical. For example, in a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, modifications at this position were explored for their anti-inflammatory and analgesic effects. frontiersin.org

| Compound ID | C4-Substituent | C5-Substituent | Biological Activity | Reference |

| Derivative A | Phenyl | 4-Acetylphenylazo | Antibacterial | mdpi.com |

| Derivative B | Varied Aryl | H/Br/CH3 | Antimycobacterial | researchgate.net |

| Derivative C | 4-Chlorothiophen-2-yl | H | Anti-inflammatory | frontiersin.org |

Effects of N-Terminal Modifications on the Amine Group

The 2-amino group of the this compound scaffold serves as a key handle for chemical modification, and alterations at this N-terminus have profound effects on the resulting biological activity. Acylation, alkylation, and the introduction of various cyclic amines are common strategies employed to modulate the properties of these derivatives.

Research has shown that converting the primary amine to a secondary or tertiary amine, or to an amide, can significantly impact potency and selectivity. For example, the synthesis of N-Acyl-2-aminothiazoles with non-aromatic acyl side chains led to potent and selective CDK2/cycE inhibitors with improved aqueous solubility and reduced protein binding. nih.gov The length and nature of the acyl chain were found to be critical, with a 3-propanamido function showing better activity than a 2-acetamido moiety. nih.gov

In another study, the introduction of various cyclic amines, such as pyrrolidine (B122466), piperidine, and morpholine, to the 2-amino group of 5-cinnamoylthiazole derivatives was investigated for antiproliferative activity. nih.gov The pyrrolidine ring was found to be the most favorable for activity against several cancer cell lines. nih.gov These findings underscore the importance of the N-terminal region in defining the pharmacological profile of 2-aminothiazole derivatives.

Elucidation of Key Pharmacophoric Features for Target Interaction

The identification of key pharmacophoric features is essential for understanding how this compound derivatives interact with their biological targets. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

For many derivatives of this scaffold, the 2-aminothiazole moiety acts as a crucial hydrogen bond donor and acceptor, engaging in key interactions with amino acid residues in the active site of target proteins. mdpi.com The 4-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom potentially forming specific interactions, such as halogen bonds or dipole-dipole interactions, that enhance binding affinity.

Studies on thiazolidin-4-one derivatives, which share structural similarities, have highlighted the importance of the thiazolidinone ring as a central scaffold. nih.gov The presence of both hydrogen bond donors and acceptors, along with an aromatic ring, are common features in active compounds. Molecular docking studies have further illuminated the binding modes of these compounds, revealing specific interactions with key residues in the target protein's active site. For instance, in the case of antitubulin agents, the trimethoxy substitution on a phenyl ring was found to be crucial for high activity, with the molecule binding effectively to the α, β tubulin protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the efficacy of new, unsynthesized derivatives and for guiding the design of more potent compounds.

Several QSAR studies have been conducted on thiazole and related heterocyclic derivatives. For instance, a 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors suggested that bulky and/or hydrophobic groups at a specific position on the indole (B1671886) ring, along with specific electrostatic contributions, would be favorable for better inhibitory activity. jyoungpharm.org

Computational Chemistry and in Silico Approaches in Research on 5 4 Fluorophenyl Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in structure-based drug design for elucidating the binding mechanism of potential drug candidates like 5-(4-Fluorophenyl)thiazol-2-amine.

Molecular docking simulations for aminothiazole derivatives, a class to which this compound belongs, have been extensively used to predict how these compounds fit into the active sites of various protein targets, particularly kinases. For instance, studies on 4-thiazol-2-anilinopyrimidine derivatives as Cyclin-Dependent Kinase 9 (CDK9) inhibitors revealed that these molecules establish key interactions within the ATP-binding pocket. acs.orgnih.gov Docking studies predict that the 2-aminothiazole (B372263) moiety can act as a crucial hydrogen bond donor and acceptor, anchoring the ligand to the hinge region of the kinase. acs.org The 4-fluorophenyl group is often predicted to occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals and hydrophobic interactions.

The binding affinity, often expressed as a docking score or estimated free energy of binding (in kcal/mol), quantifies the stability of the ligand-receptor complex. Lower energy scores typically indicate higher binding affinity. In studies of similar thiazole (B1198619) derivatives targeting various receptors, compounds with favorable interactions consistently show lower docking scores. nih.govresearchgate.net For example, in a study of thiazole derivatives as potential anticancer agents, the most active compound showed a strong binding affinity in docking simulations with the target protein's active site. nih.gov

Table 1: Example of Predicted Binding Affinities for Thiazole Derivatives against Kinase Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 4-Thiazol-2-anilinopyrimidines | CDK9 | -8.0 to -10.5 | H-bonds with hinge region, hydrophobic interactions. acs.orgnih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine Derivatives | ER-alpha | -7.5 to -9.2 | H-bond and pi-pi stacking with key residues. researchgate.net |

This table is illustrative, based on data for structurally related compounds.

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for binding. For the aminothiazole scaffold, interactions with the kinase hinge region are paramount. Docking studies on CDK inhibitors frequently show that the nitrogen atoms of the thiazole and the exocyclic amine form hydrogen bonds with the backbone amide and carbonyl groups of conserved residues in the hinge region, such as Cysteine. acs.orgnih.gov

In the case of this compound, the following interactions are typically predicted:

Hydrogen Bonds: The 2-amine group is a primary site for hydrogen bonding with the protein backbone in the hinge region.

Hydrophobic Interactions: The phenyl ring engages in hydrophobic interactions with nonpolar residues. The fluorine atom on the phenyl ring can enhance these interactions or form specific halogen bonds.

Pi-Pi Stacking: The aromatic thiazole and phenyl rings can participate in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine in the binding pocket. researchgate.net

For example, docking of a selective CDK9 inhibitor, compound 12u, which shares the 4-thiazol-2-anilinopyrimidine core, revealed hydrogen bonds with Cys106 and a salt bridge with Asp167 in the CDK9 binding site. acs.org Such detailed interaction maps are vital for designing derivatives with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. A pharmacophore model derived from an active compound like this compound can be used as a 3D query to search large chemical databases for new compounds with similar features, a process known as virtual screening. researchgate.net

Studies on kinase inhibitors have successfully used this approach. A typical pharmacophore for a kinase inhibitor based on the aminothiazole scaffold might include:

One or two hydrogen bond acceptors.

One hydrogen bond donor.

A hydrophobic aromatic ring feature.

This model can rapidly filter millions of compounds to identify a smaller, more manageable set of potential hits for further biological testing. nih.gov This strategy has been instrumental in identifying novel scaffolds for various therapeutic targets, including those for cancer and infectious diseases. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations track the movements and conformational changes of every atom in the system, providing deeper insights into the stability of the binding mode predicted by docking. nih.govnih.gov

For a ligand like this compound, MD simulations can:

Assess the stability of the key hydrogen bonds and hydrophobic interactions within the binding site.

Reveal the role of water molecules in mediating ligand-protein interactions.

Explore conformational changes in both the ligand and the protein upon binding.

Calculate a more accurate binding free energy by considering the dynamic nature of the complex.

A study on thiazoloquinolinone derivatives targeting VEGFR-2 used MD simulations to confirm the stability of the docked poses, observing that the critical hydrogen bonds were maintained throughout the simulation, thus validating the docking results. nih.gov

Advanced Quantum-Chemical Calculations (e.g., DFT, ab initio methods) for Electronic Structure and Reactivity

Quantum-chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. dntb.gov.ua These calculations provide information on molecular geometry, vibrational frequencies, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.govtandfonline.com

For this compound, DFT calculations can elucidate:

Optimized Geometry: Predicting the most stable 3D structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. dntb.gov.uatandfonline.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Representative DFT-Calculated Properties for a Fluorophenyl-Thiazole Amine Analog

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. researchgate.net |

Data is illustrative, based on published values for similar structures like 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

In Silico ADME-Tox Prediction and Bioavailability Assessment

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico tools can predict these properties early in the drug discovery process, saving time and resources. nih.govnih.govresearchgate.net

For this compound, various parameters can be calculated:

Lipophilicity (logP): Predicts how the compound will partition between aqueous and lipid environments, affecting absorption and distribution.

Aqueous Solubility (logS): Essential for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Drug-likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Toxicity Prediction: Web-based servers can predict potential hepatotoxicity, mutagenicity, and carcinogenicity based on the chemical structure. nih.govjapsonline.com

Studies on related thiazole and quinoline-thiadiazole derivatives have used these tools to filter out compounds with poor predicted pharmacokinetic profiles or high toxicity risks, prioritizing candidates for synthesis and experimental testing. nih.govnih.gov

Table 3: Example of In Silico ADME Prediction for a Thiazole Derivative

| Property | Predicted Value | Acceptable Range | Interpretation |

|---|---|---|---|

| Molecular Weight | 208.24 g/mol | < 500 | Fulfills Lipinski's Rule |

| logP | 2.5 | < 5 | Fulfills Lipinski's Rule |

| H-bond Donors | 1 (Amine group) | < 5 | Fulfills Lipinski's Rule |

| H-bond Acceptors | 2 (Thiazole N, F) | < 10 | Fulfills Lipinski's Rule |

| BBB Permeability | Low/Negative | Varies by target | Low potential for CNS side effects |

This table represents typical predicted values for a molecule with the structure of this compound based on standard computational models.

Homology Modeling for Target Protein Structure Elucidation

In the realm of computational chemistry, homology modeling stands as a pivotal technique for the rational design and discovery of novel therapeutic agents. This in silico approach is particularly crucial when the experimental three-dimensional (3D) structure of a biological target, such as a protein or enzyme, is not available. For the compound this compound and its analogs, where understanding the interaction with their protein targets at a molecular level is key to unraveling their mechanism of action, homology modeling provides a powerful tool to bridge this structural information gap.

The fundamental principle of homology modeling lies in the observation that proteins with similar amino acid sequences often adopt similar 3D structures. The process involves several key steps, beginning with the identification of a suitable template protein with a known experimental structure, typically determined through X-ray crystallography or NMR spectroscopy. This template must share a significant degree of sequence identity with the target protein whose structure is to be predicted.

Once a suitable template is identified, the amino acid sequence of the target protein is aligned with the sequence of the template. This alignment serves as the blueprint for constructing the 3D model of the target protein. The structurally conserved regions are generally built based on the coordinates of the template, while the more variable loop regions, which often differ even between homologous proteins, are modeled using various computational algorithms. Finally, the generated model undergoes a process of energy minimization and refinement to produce a stereochemically sound and energetically favorable 3D structure. This model can then be used for further computational studies, such as molecular docking, to investigate the binding of small molecules like this compound.

A notable example of the application of homology modeling in the study of thiazole-containing compounds is in the investigation of potential kinase inhibitors. For instance, in the absence of an experimental structure for Fer kinase, a non-receptor tyrosine kinase implicated in various cellular processes, researchers have successfully employed homology modeling to generate a reliable 3D model. biointerfaceresearch.comresearchgate.net This model was instrumental in subsequent molecular docking studies to predict the binding modes of novel imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, providing valuable insights into their structure-activity relationships. biointerfaceresearch.comresearchgate.net

The insights gained from homology models are manifold. They allow for the visualization of the putative binding site of a target protein and the identification of key amino acid residues that may be involved in the interaction with a ligand. This information is invaluable for medicinal chemists to design and synthesize new derivatives of this compound with improved potency and selectivity. By predicting how modifications to the chemical structure of the compound might affect its binding affinity and interaction with the target, homology modeling accelerates the drug discovery process and reduces the need for extensive and costly experimental screening of large compound libraries.

Interactive Table: Key Steps in Homology Modeling

| Step | Description |

| 1. Template Selection | Identifying one or more known protein structures with significant sequence similarity to the target protein. |

| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with the sequence(s) of the template(s). |

| 3. Model Building | Constructing the 3D model of the target protein based on the alignment with the template structure(s). |

| 4. Loop Modeling | Predicting the conformation of the loop regions which may not have a corresponding template structure. |

| 5. Model Refinement | Optimizing the geometry and energy of the generated model to produce a more accurate and stable structure. |

| 6. Model Validation | Assessing the quality of the 3D model using various computational tools to ensure its stereochemical and structural integrity. |

Interactive Table: Applications of Homology Models in Drug Discovery

| Application | Description |

| Target Elucidation | Providing a 3D structural hypothesis for a protein target when no experimental structure is available. |

| Binding Site Analysis | Identifying and characterizing the potential binding pocket for a ligand within the target protein. |

| Molecular Docking | Predicting the binding mode and affinity of small molecules, such as this compound, to the modeled target. |

| Structure-Activity Relationship (SAR) Studies | Rationalizing the observed biological activities of a series of compounds based on their predicted interactions with the target. |

| Virtual Screening | Screening large virtual libraries of compounds to identify potential new hits that are predicted to bind to the target. |

| Lead Optimization | Guiding the chemical modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. |

Future Perspectives and Emerging Research Avenues for 5 4 Fluorophenyl Thiazol 2 Amine and Its Derivatives

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a paradigm shift from the "one target, one drug" approach to the development of multi-target directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov Thiazole (B1198619) derivatives, including those based on the 5-(4-fluorophenyl)thiazol-2-amine core, are well-suited for this strategy. frontiersin.org

The design of MTDLs involves incorporating pharmacophoric elements that can interact with different biological targets into a single molecule. For instance, researchers have successfully designed and synthesized thiazole-clubbed piperazine (B1678402) derivatives as potential multi-target agents for Alzheimer's disease. These compounds have shown inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), as well as the aggregation of β-amyloid, and possess metal-chelating properties. nih.gov

Future research in this area will likely focus on identifying novel target combinations and designing innovative MTDLs with optimized potency and selectivity. The versatility of the thiazole scaffold allows for structural modifications to fine-tune the activity at each target, offering a promising avenue for the development of more effective therapies for complex diseases. frontiersin.orgresearchgate.net

Hybrid Compound Design Incorporating Thiazole and Other Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to enhance therapeutic efficacy and overcome drug resistance. acs.orgnih.gov The this compound scaffold has been successfully hybridized with other heterocyclic systems, such as pyrazoline and triazine, to generate novel compounds with a broad spectrum of biological activities. ekb.egresearchgate.net

Thiazole-Pyrazoline Hybrids: The combination of thiazole and pyrazoline moieties has yielded compounds with significant antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. acs.orgekb.eg For example, a series of thiazolyl-pyrazoline derivatives has been synthesized and evaluated for their antimicrobial activities, with some compounds showing potent activity against pathogenic bacteria. researchgate.net Another study reported on thiazole-pyrazoline hybrids with promising anticancer activity. researchgate.net The synergistic effect of the two heterocyclic rings often leads to enhanced biological activity compared to the individual components. ekb.eg

Thiazole-Triazine Hybrids: The s-triazine scaffold is another privileged structure in medicinal chemistry, known for its diverse biological activities. rsc.org Hybridizing the thiazole core with a triazine ring has been explored as a strategy to develop new anticancer and antimicrobial agents. researchgate.netrsc.org A study on novel 1,2,4-triazine (B1199460) derivatives containing a thiazole ring demonstrated their potential as antitumor agents. benthamscience.com These hybrids offer the potential to interact with multiple biological targets, leading to improved therapeutic outcomes. rsc.org

Future research will likely explore the hybridization of the this compound scaffold with a wider range of heterocyclic systems to create novel chemical entities with unique pharmacological profiles.

Novel Therapeutic Applications Beyond Current Scope

While the primary focus of research on this compound and its derivatives has been on anticancer and antimicrobial activities, the versatility of this scaffold suggests potential for a broader range of therapeutic applications. researchgate.netijpsjournal.com The ability of thiazole-containing compounds to interact with various biological targets opens up possibilities for treating a wide array of diseases. researchgate.netnih.gov

Emerging research indicates that thiazole derivatives may have potential as:

Anti-inflammatory agents: Some thiazole derivatives have shown potent anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). frontiersin.org

Antiviral agents: The thiazole nucleus has been incorporated into compounds with antiviral properties. nih.gov

Anticonvulsants: Certain thiazole derivatives have demonstrated anticonvulsant activity in preclinical studies. nih.gov

Antidiabetic agents: The potential of thiazole derivatives in the management of diabetes is an area of growing interest. researchgate.net

Neuroprotective agents: As seen with multi-target ligands for Alzheimer's disease, thiazole derivatives have the potential to be developed into treatments for neurodegenerative disorders. nih.gov

Future investigations will likely involve screening existing libraries of this compound derivatives against a wider range of biological targets and disease models to uncover new therapeutic opportunities.

Advanced Methodologies in Synthesis and Biological Evaluation

The efficient synthesis and comprehensive biological evaluation of novel compounds are crucial for accelerating the drug discovery process.

Advanced Synthesis Methodologies: Traditional methods for synthesizing thiazole derivatives, such as the Hantzsch synthesis, are being complemented by modern techniques that offer greater efficiency and diversity. ekb.eg These include microwave-assisted synthesis, flow chemistry, and the use of novel catalysts to facilitate the construction of complex molecular architectures. nih.gov These advanced methods can lead to higher yields, shorter reaction times, and access to a wider range of derivatives for biological screening. nih.gov

High-Throughput Screening and In Silico Methods: High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. acs.org This, combined with in silico methods like molecular docking and virtual screening, can significantly streamline the identification of promising lead compounds. nih.govnih.gov Molecular docking studies, for instance, can predict the binding modes of thiazole derivatives within the active sites of target proteins, providing valuable insights for structure-based drug design. nih.govnih.gov

The integration of these advanced methodologies will be instrumental in the efficient discovery and optimization of new drug candidates based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Thiazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of vast datasets and the prediction of molecular properties with increasing accuracy. ijettjournal.orgnih.gov These technologies can be applied to various stages of the drug discovery pipeline for thiazole derivatives. researchgate.net

Key Applications of AI and ML: